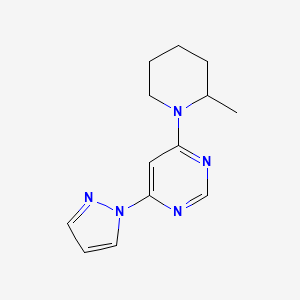![molecular formula C16H19BrF3N3O2 B15114851 4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114851.png)
4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a brominated pyridine ring, a trifluoromethyl group, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the bromination of 3-(trifluoromethyl)pyridine, followed by the introduction of the piperidine and morpholine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated pyridine ring and trifluoromethyl group can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Shares the brominated pyridine and trifluoromethyl groups but lacks the piperidine and morpholine moieties.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the bromine atom and additional functional groups.
Uniqueness
4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C16H19BrF3N3O2 |
|---|---|
Molekulargewicht |
422.24 g/mol |
IUPAC-Name |
[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19BrF3N3O2/c17-13-8-12(16(18,19)20)9-21-14(13)23-3-1-2-11(10-23)15(24)22-4-6-25-7-5-22/h8-9,11H,1-7,10H2 |
InChI-Schlüssel |
JWMVCFDGCUWTKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15114796.png)

![6-[Benzyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B15114805.png)
![2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114810.png)
![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114824.png)
![2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine](/img/structure/B15114834.png)
![2-Tert-butyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B15114836.png)
![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)
![4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)

![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)

![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
